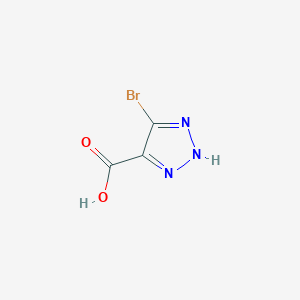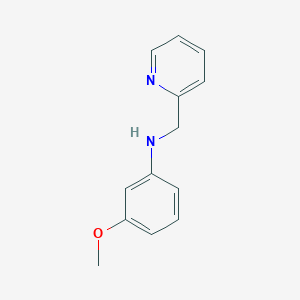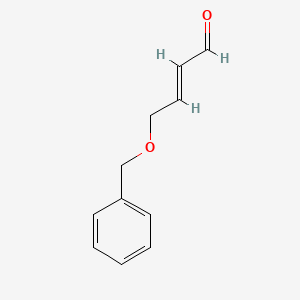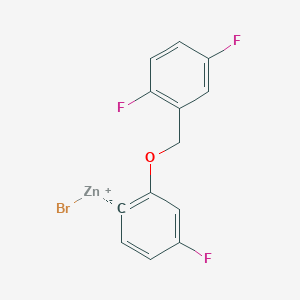
2-(2',5'-DifluorobenZyloxy)-4-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as Negishi coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of fluorine atoms in the molecule enhances its reactivity and selectivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(2’,5’-Difluorobenzyloxy)-4-fluorophenyl bromide with zinc in the presence of a suitable activator, such as iodine or a Grignard reagent. The reaction is carried out in anhydrous THF to ensure the stability of the organozinc compound. The general reaction scheme is as follows:
2-(2’,5’-Difluorobenzyloxy)-4-fluorophenyl bromide+ZnTHF, activator2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide involves large-scale batch or continuous flow processes. The use of continuous flow reactors allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: Particularly Negishi coupling, where it reacts with organic halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution reactions: It can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Palladium catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Electrophiles: Such as alkyl halides, aryl halides, and acyl halides, which react with the organozinc compound in substitution reactions.
Solvents: Anhydrous THF is commonly used to maintain the stability of the organozinc reagent.
Major Products Formed
The major products formed from reactions involving 2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules, such as peptides and nucleotides, to study their structure and function.
Medicine: Utilized in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Applied in the production of agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide involves the formation of a reactive organozinc intermediate, which can undergo transmetalation with a palladium catalyst. This transmetalation step is crucial in cross-coupling reactions, where the organozinc compound transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond. The presence of fluorine atoms in the molecule enhances its reactivity by stabilizing the transition state and increasing the electrophilicity of the carbon-zinc bond.
Comparison with Similar Compounds
Similar Compounds
2-(2’,5’-Difluorobenzyloxy)phenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions but with magnesium instead of zinc.
2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylboronic acid: Used in Suzuki coupling reactions, which also form carbon-carbon bonds but with different reaction conditions and catalysts.
Uniqueness
2-(2’,5’-Difluorobenzyloxy)-4-fluorophenylzinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. The presence of multiple fluorine atoms enhances its stability and reactivity compared to similar compounds, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C13H8BrF3OZn |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
bromozinc(1+);1,4-difluoro-2-[(3-fluorobenzene-6-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-10-2-1-3-12(7-10)17-8-9-6-11(15)4-5-13(9)16;;/h1-2,4-7H,8H2;1H;/q-1;;+2/p-1 |
InChI Key |
CHQWZANBDMRXGT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=[C-]1)OCC2=C(C=CC(=C2)F)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
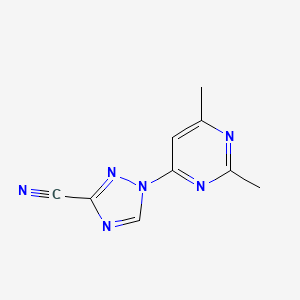
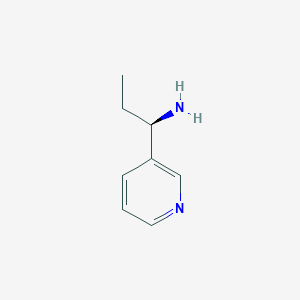
![3-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14896645.png)
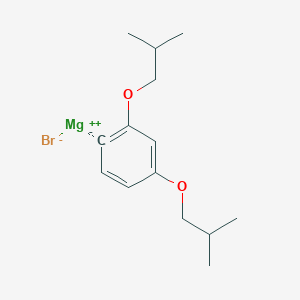
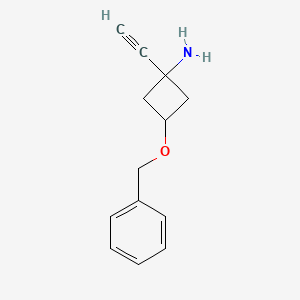
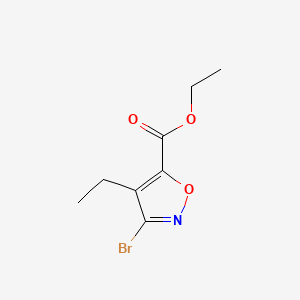


![Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)
